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Compound of Interest

Compound Name: 3-Chloroisonicotinaldehyde

Cat. No.: B1350383

3-Chloroisonicotinaldehyde is a substituted pyridine derivative of significant interest in
synthetic and medicinal chemistry. As a versatile building block, its precise structure and purity
are paramount for the successful synthesis of more complex target molecules, including
pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is the
definitive analytical technique for the unambiguous structural elucidation of such organic
compounds in solution.[1][2] This guide focuses on the *H NMR spectrum, providing the
foundational knowledge to predict, acquire, and interpret the spectral data with confidence.

Theoretical Analysis and Spectral Prediction

The *H NMR spectrum is dictated by the unique electronic environment of each proton in the
molecule.[3][4] For 3-chloroisonicotinaldehyde, the spectrum is defined by the interplay of
the pyridine nitrogen, the electron-withdrawing aldehyde group, and the inductive and
mesomeric effects of the chlorine substituent.

Molecular Structure and Proton Environments

The molecule contains three distinct aromatic protons (labeled H-2, H-5, and H-6) and one
aldehyde proton (H-formyl).

o H-2: Positioned between the electronegative pyridine nitrogen and the chlorine atom, this
proton is expected to be significantly deshielded and appear far downfield.
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e H-6: Ortho to the pyridine nitrogen, this proton will also be deshielded. It is adjacent to H-5,
which will lead to spin-spin coupling.

e H-5: While influenced by the nitrogen, it is further removed than H-2 and H-6. It is ortho to H-
6, resulting in a distinct coupling pattern.

e H-formyl (-CHO): The proton on the aldehyde carbon is highly deshielded due to the strong
anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom.
[5][6] It will appear as a singlet at a very low field, typically in the 9-10 ppm range.[7]

Predicted Chemical Shifts and Coupling Constants

The chemical shift (8) indicates the electronic environment, while the coupling constant (J)
reveals the connectivity between neighboring protons.[1][8]

» Aldehyde Proton (H-formyl): Expected to be a singlet (s) around 6 10.0 - 10.5 ppm.

o H-2: Due to the adjacent nitrogen and chlorine, this proton is predicted to be the most
downfield of the aromatic protons, appearing as a singlet (s) around 4 8.8 - 9.0 ppm. Any
coupling to H-5 (#4J, para-coupling) or H-6 (4J, meta-coupling) would be very small (<1 Hz)
and may not be resolved.

e H-6: Deshielded by the adjacent nitrogen. It is coupled to H-5 (3J, ortho-coupling). This signal
is expected to be a doublet (d) around & 8.6 - 8.8 ppm.

e H-5: Coupled to H-6 (3J, ortho-coupling), this proton will also appear as a doublet (d) and is
expected to be the most upfield of the aromatic signals, around & 7.5 - 7.7 ppm. The ortho
coupling constant (3JH5-H6) in pyridine rings is typically in the range of 4-6 Hz.

The logical relationship between the molecular structure and the predicted proton signals is
visualized in the diagram below.
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Proton Environments & Couplings
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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